Cas no 2172496-33-0 (1,3-Dimethylcyclobutan-1-amine hydrochloride)
1,3-Dimethylcyclobutan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1,3-dimethylcyclobutan-1-amine;hydrochloride
- EN300-1590424
- 1,3-Dimethylcyclobutan-1-amine hydrochloride
- 2172496-33-0
- Z3034505681
- AKOS034131898
-
- Inchi: 1S/C6H13N.ClH/c1-5-3-6(2,7)4-5;/h5H,3-4,7H2,1-2H3;1H
- InChI Key: XQUCRTXKRUFLMR-UHFFFAOYSA-N
- SMILES: Cl.NC1(C)CC(C)C1
Computed Properties
- Exact Mass: 135.0814771g/mol
- Monoisotopic Mass: 135.0814771g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 72.2
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
1,3-Dimethylcyclobutan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1590424-0.05g |
1,3-dimethylcyclobutan-1-amine hydrochloride |
2172496-33-0 | 95% | 0.05g |
$238.0 | 2023-07-07 | |
| Enamine | EN300-1590424-0.1g |
1,3-dimethylcyclobutan-1-amine hydrochloride |
2172496-33-0 | 95% | 0.1g |
$355.0 | 2023-07-07 | |
| Enamine | EN300-1590424-0.25g |
1,3-dimethylcyclobutan-1-amine hydrochloride |
2172496-33-0 | 95% | 0.25g |
$509.0 | 2023-07-07 | |
| Enamine | EN300-1590424-0.5g |
1,3-dimethylcyclobutan-1-amine hydrochloride |
2172496-33-0 | 95% | 0.5g |
$803.0 | 2023-07-07 | |
| Enamine | EN300-1590424-1.0g |
1,3-dimethylcyclobutan-1-amine hydrochloride |
2172496-33-0 | 95% | 1.0g |
$1029.0 | 2023-07-07 | |
| Enamine | EN300-1590424-2.5g |
1,3-dimethylcyclobutan-1-amine hydrochloride |
2172496-33-0 | 95% | 2.5g |
$2014.0 | 2023-07-07 | |
| Enamine | EN300-1590424-5.0g |
1,3-dimethylcyclobutan-1-amine hydrochloride |
2172496-33-0 | 95% | 5.0g |
$2981.0 | 2023-07-07 | |
| Enamine | EN300-1590424-10.0g |
1,3-dimethylcyclobutan-1-amine hydrochloride |
2172496-33-0 | 95% | 10.0g |
$4421.0 | 2023-07-07 | |
| Enamine | EN300-1590424-50mg |
1,3-dimethylcyclobutan-1-amine hydrochloride |
2172496-33-0 | 95.0% | 50mg |
$238.0 | 2023-09-23 | |
| Enamine | EN300-1590424-100mg |
1,3-dimethylcyclobutan-1-amine hydrochloride |
2172496-33-0 | 95.0% | 100mg |
$355.0 | 2023-09-23 |
1,3-Dimethylcyclobutan-1-amine hydrochloride Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 1,3-Dimethylcyclobutan-1-amine hydrochloride
Recent Advances in the Study of 1,3-Dimethylcyclobutan-1-amine Hydrochloride (CAS: 2172496-33-0)
1,3-Dimethylcyclobutan-1-amine hydrochloride (CAS: 2172496-33-0) is a cyclobutane derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. Recent studies have explored its synthesis, pharmacological properties, and therapeutic potential, positioning it as a promising candidate for various biomedical applications.
The compound's unique structural features, including the cyclobutane ring and amine functionality, make it an attractive scaffold for the design of novel bioactive molecules. Researchers have focused on optimizing its synthetic routes to improve yield and purity, which are critical for subsequent pharmacological evaluations. Recent advancements in synthetic methodologies have enabled the efficient production of 1,3-Dimethylcyclobutan-1-amine hydrochloride, facilitating its use in high-throughput screening and structure-activity relationship (SAR) studies.
Pharmacological investigations have revealed that 1,3-Dimethylcyclobutan-1-amine hydrochloride exhibits notable activity in modulating specific biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. These findings suggest its potential utility in treating neurological disorders, metabolic diseases, and other conditions. For instance, preliminary in vitro and in vivo studies have demonstrated its efficacy in modulating dopamine and serotonin receptors, which are implicated in mood regulation and cognitive function.
In addition to its pharmacological properties, recent research has also explored the compound's safety profile and pharmacokinetic characteristics. Studies have indicated that 1,3-Dimethylcyclobutan-1-amine hydrochloride has favorable bioavailability and low toxicity, making it a viable candidate for further preclinical and clinical development. However, additional studies are needed to fully elucidate its mechanisms of action and optimize its therapeutic potential.
The integration of computational modeling and experimental approaches has further enhanced our understanding of 1,3-Dimethylcyclobutan-1-amine hydrochloride's interactions with biological targets. Molecular docking and dynamics simulations have provided insights into its binding modes and affinity, guiding the design of more potent and selective analogs. These efforts are expected to accelerate the development of next-generation therapeutics based on this scaffold.
In conclusion, 1,3-Dimethylcyclobutan-1-amine hydrochloride (CAS: 2172496-33-0) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Ongoing studies are expected to uncover new insights into its therapeutic potential and pave the way for its translation into clinical applications. Researchers and industry professionals are encouraged to stay abreast of the latest developments in this rapidly evolving field.
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